4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline

Metabolic Stability Quinoline Trifluoromethoxy

Medicinal chemistry projects often stall when lead compounds suffer rapid metabolic degradation. This 4-chloro-2-propyl-7-(trifluoromethoxy)quinoline directly addresses that bottleneck, providing a pre-functionalized, metabolically robust scaffold for oncology research. - Enhanced Stability: The 7-trifluoromethoxy group resists hydrolysis, overcoming the primary limitation of common methoxy analogs. - Selective Bioactivity: Documented selective cytotoxicity against EAC cells while sparing normal macrophages suggests a favorable therapeutic window for anticancer leads. - Orthogonal Reactivity: The 4-chloro handle enables precise, sequential derivatization (e.g., Suzuki coupling) without altering the lipophilic propyl and stable trifluoromethoxy groups.

Molecular Formula C13H11ClF3NO
Molecular Weight 289.68 g/mol
CAS No. 1189106-46-4
Cat. No. B11835420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline
CAS1189106-46-4
Molecular FormulaC13H11ClF3NO
Molecular Weight289.68 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Cl
InChIInChI=1S/C13H11ClF3NO/c1-2-3-8-6-11(14)10-5-4-9(7-12(10)18-8)19-13(15,16)17/h4-7H,2-3H2,1H3
InChIKeyDHSPGFPNAZVSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline Overview


4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline (CAS 1189106-46-4) is a synthetic heterocyclic aromatic compound within the halogenated quinoline class, characterized by the molecular formula C₁₃H₁₁ClF₃NO and a molecular weight of approximately 289.68 g/mol . The quinoline scaffold is fused with a benzene and pyridine ring, and this specific derivative carries three strategically placed substituents: a chloro group at the 4-position, an n-propyl chain at the 2-position, and a trifluoromethoxy (-OCF₃) moiety at the 7-position . This precise substitution pattern dictates its unique physicochemical properties, including a predicted low aqueous solubility (logP ≈ 3.2) and high lipophilicity, which are critical differentiators for its behavior in both chemical reactions and biological assays . The compound is commercially available from specialty chemical suppliers with purities typically ranging from 97% to 98%, positioning it as a research-grade building block or intermediate rather than a finished active pharmaceutical ingredient .

Heterocyclic building block for quinoline libraries
Orthogonal 4-Cl / 7-OCF₃ reactive handles
Reported metabolic stability design context

In-Class Substitution Unfeasibility


Direct substitution of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline with other quinoline derivatives is not viable due to the compound's unique combination of substituents, which critically governs its electronic distribution, steric profile, and lipophilicity. As noted in authoritative databases and technical overviews, the specific substitution pattern—a 4-chloro, 2-propyl, and 7-trifluoromethoxy arrangement—is a defining molecular fingerprint . Altering any one of these groups, such as removing the propyl chain to create a simpler 4-chloro-7-(trifluoromethoxy)quinoline analog , or modifying the halogen, would significantly change the molecule's predicted LogP (≈3.2) , its capacity for metabolic stability, and its interaction potential with biological targets. These differences preclude the interchangeable use of close structural analogs in research or synthetic applications, as the resultant changes in reactivity, solubility, and biological activity would introduce confounding variables that cannot be easily extrapolated or compensated for .

Substitution pattern Removing the 2-propyl chain (e.g., CAS 40516-31-2) shifts steric and electronic profile, altering reactivity.
Halogen or chain analog Swapping chloro or trifluoromethoxy groups may shift lipophilicity and metabolic stability context unpredictably.
Simpler quinoline cores Non-fluorinated or mono-substituted quinolines lack the orthogonal handles and predicted ADME behavior.

Quantitative Differentiation Evidence


Trifluoromethoxy vs. Methoxy Metabolic Stability

The 7-trifluoromethoxy (-OCF₃) group in 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline confers significantly greater resistance to metabolic hydrolysis under physiological conditions compared to its non-fluorinated methoxy (-OCH₃) analog. According to a product technical overview, the trifluoromethoxy group is specifically noted to resist hydrolysis, a liability commonly associated with methoxy substituents on quinoline cores . This is a critical differentiation point for researchers concerned with compound half-life and pharmacokinetic behavior, though direct in vivo data for this specific compound is not available . The inference is based on the well-established class-level principle that replacing hydrogen atoms with fluorine enhances metabolic stability.

Metabolic Stability
Class-level
-OCF₃ resists hydrolysis vs. -OCH₃ liability
Reported metabolic stability context
Class-level inference; not directly assayed for this compound
Metabolic Stability Quinoline Trifluoromethoxy

Higher Lipophilicity & Altered ADME Profile

The predicted LogP (partition coefficient) for 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline is approximately 3.2, as indicated in a product technical overview . This value is notably higher than that of non-fluorinated or less lipophilic quinoline analogs, which often have lower LogP values. The increased lipophilicity is a direct consequence of the combined effect of the 4-chloro, 2-propyl, and 7-trifluoromethoxy substituents . While a direct head-to-head measurement against a specific non-fluorinated analog was not identified, this LogP value is a quantifiable property that differentiates it from the broader class of quinoline derivatives and suggests distinct absorption, distribution, metabolism, and excretion (ADME) characteristics.

Lipophilicity (LogP)
Reported
Predicted LogP ≈ 3.2
Supports lipophilicity-dependent assay context
Predicted property; direct measurement may vary
Lipophilicity LogP ADME Quinoline

Orthogonal Reactivity as Multi-Functional Building Block

The substitution pattern of 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline presents a unique synthetic advantage due to its orthogonal reactive handles. The 4-chloro group is a classic site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 2-propyl chain is relatively inert under these conditions, serving as a stable hydrophobic anchor . This orthogonal reactivity contrasts with analogs like 4-chloro-7-(trifluoromethoxy)quinoline (CAS 40516-31-2), which lacks the 2-propyl group and thus offers a different steric and electronic environment that can influence regioselectivity and reaction outcomes . The presence of the 7-trifluoromethoxy group further modifies the quinoline ring's electron density, potentially affecting the rate and yield of reactions at the 4-position compared to non-fluorinated or differently substituted quinolines.

Synthetic Versatility
Reported
4-Cl: cross-coupling; 2-propyl: inert anchor; 7-OCF₃: electron-withdrawing
Supports orthogonal synthesis workflow
Qualitative assessment; reaction yields require optimization
Organic Synthesis Cross-Coupling Quinoline Building Block

Selective Cytotoxicity in EAC Model

A specific quinoline derivative with the exact molecular formula C₁₃H₁₁ClF₃NO and matching substitution pattern has been documented in a research database to exhibit cytotoxic activity against the Ehrlich ascites carcinoma (EAC) model in mice, while simultaneously showing a lack of cytotoxicity towards macrophages in vivo in EAC-bearing mice and towards normal human lymphocytes in vitro [1]. This dual profile—activity against cancer cells with sparing of certain normal immune cells—is a distinct and quantifiable biological signature. While the data is derived from a single database entry for this specific compound (identified as AOD database ID 43), it represents a direct, albeit preliminary, quantitative differentiator when compared to the broader class of quinoline derivatives, many of which lack such a defined selectivity window.

Cytotoxicity Profile
Data to verify
Cytotoxic to EAC cells; no cytotoxicity to macrophages/lymphocytes (single database entry)
Supports cytotoxicity endpoint review
Preliminary; independent validation required
Cytotoxicity Ehrlich Ascites Carcinoma Quinoline

Research & Application Niches


Oncology Lead Optimization for Metabolic Stability

This compound is a strong candidate for medicinal chemistry campaigns aiming to improve the metabolic stability of quinoline-based leads, particularly in oncology. The documented resistance of the trifluoromethoxy group to hydrolysis is a critical advantage over methoxy-containing analogs, which are prone to metabolic degradation. This property, combined with evidence of selective cytotoxicity against Ehrlich ascites carcinoma cells while sparing normal macrophages and lymphocytes [1], positions it as a promising scaffold for the development of anticancer agents with potentially improved pharmacokinetic profiles and a wider therapeutic window.

Orthogonal Building Block for Complex Molecule Synthesis

In synthetic organic chemistry, 4-Chloro-2-propyl-7-(trifluoromethoxy)quinoline serves as a versatile, multi-functional building block. Its orthogonal reactivity profile—with a chloro group suitable for cross-coupling, a stable propyl chain, and an electron-withdrawing trifluoromethoxy group —allows for sequential, selective modifications that are not possible with simpler 4-chloroquinolines (e.g., CAS 40516-31-2). This makes it ideal for constructing libraries of quinoline derivatives where precise control over the 4-position is required, while maintaining a fixed hydrophobic 2-substituent and a metabolically stable 7-substituent.

Lipophilic Quinoline SAR Reference Compound

Given its predicted high lipophilicity (LogP ≈ 3.2) and the documented biological activity profile [1], this compound can be employed as a reference standard or comparator in structure-activity relationship (SAR) studies exploring the impact of lipophilicity and fluorine substitution on quinoline bioactivity. Its unique combination of properties allows researchers to benchmark the effects of introducing both a 2-propyl and a 7-trifluoromethoxy group on the quinoline core, providing a defined starting point for comparing the potency, selectivity, and ADME properties of newly synthesized derivatives.

Targeted Anticancer Preclinical Candidate

Based on the reported selective cytotoxicity against EAC cells and the favorable metabolic stability inferred from its structure, this compound represents a valid starting point for preclinical drug discovery programs. The evidence of cancer cell killing without harming certain normal immune cells [1] is a critical differentiator that justifies its selection over less characterized quinoline analogs. Further in-depth studies on its mechanism of action, in vivo efficacy, and safety profile are warranted to validate its potential as a lead candidate.

Application
Selection Property
Validation Focus
Quinoline metabolic stability studies
Trifluoromethoxy substitution
Hydrolysis resistance comparison
Complex quinoline synthesis
Orthogonal reactive handles
Regioselectivity in cross-coupling
Lipophilic SAR studies
Predicted LogP profile
Membrane permeability assay
Cell-model selectivity studies
Reported cytotoxicity profile
EAC vs. normal cell endpoint review

Technical Documentation Hub

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27 linked technical documents
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